molecular formula C12H17Cl2N3O2 B12457254 Pardoprunox dihydrochloride

Pardoprunox dihydrochloride

Cat. No.: B12457254
M. Wt: 306.19 g/mol
InChI Key: CNAQZBYZZQBDCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pardoprunox dihydrochloride, also known by its code name SLV-308, is a compound that was developed for the treatment of Parkinson’s disease. It is a partial dopamine D2 and D3 receptor agonist and a full serotonin 5-HT1A receptor agonist . Despite its potential, the development of this compound was discontinued after reaching phase III clinical trials .

Preparation Methods

The synthesis of Pardoprunox dihydrochloride involves several steps. The key intermediate is 7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one. The synthetic route typically involves the reaction of 4-methylpiperazine with 2-chlorobenzoxazole under specific conditions to yield the desired product

Chemical Reactions Analysis

Pardoprunox dihydrochloride undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Properties

Molecular Formula

C12H17Cl2N3O2

Molecular Weight

306.19 g/mol

IUPAC Name

7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one;dihydrochloride

InChI

InChI=1S/C12H15N3O2.2ClH/c1-14-5-7-15(8-6-14)10-4-2-3-9-11(10)17-12(16)13-9;;/h2-4H,5-8H2,1H3,(H,13,16);2*1H

InChI Key

CNAQZBYZZQBDCG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=CC3=C2OC(=O)N3.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.